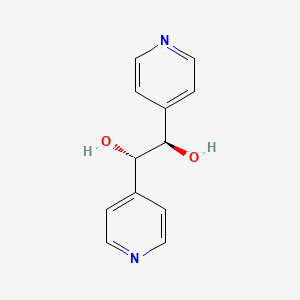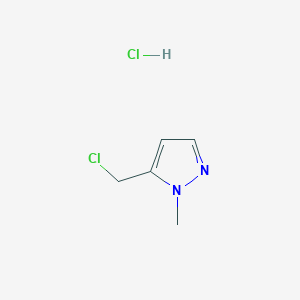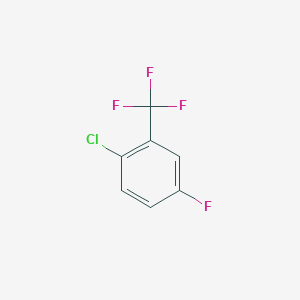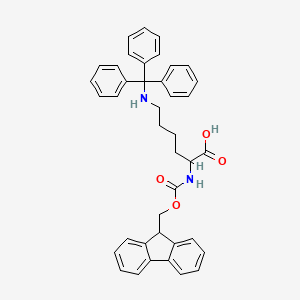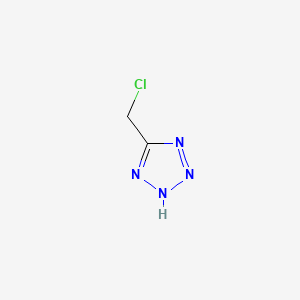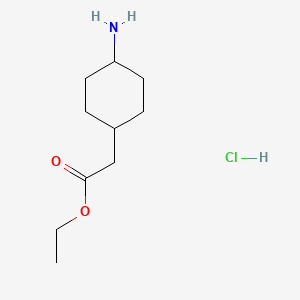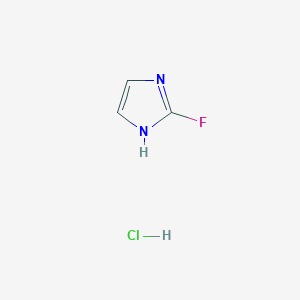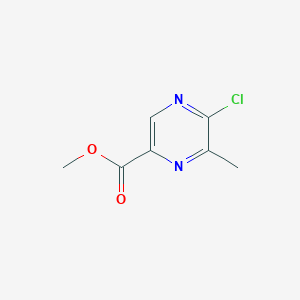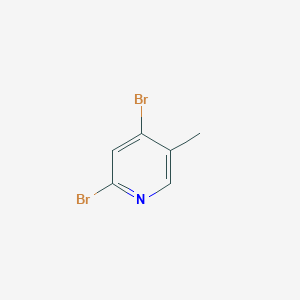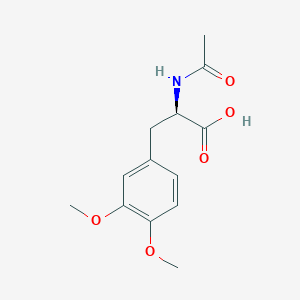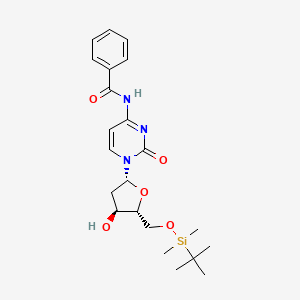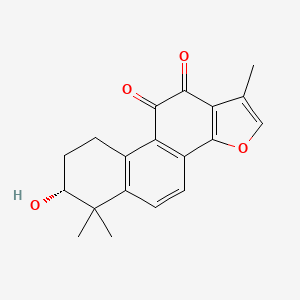
Isodorsmanin A
Overview
Description
Scientific Research Applications
Anti-Inflammatory Properties
Isodorsmanin A (IDA), a chalcone found in Psoralea corylifolia L., demonstrates notable anti-inflammatory effects. In a study by Chung et al. (2023), IDA was found to suppress the production of inflammatory mediators and cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This was achieved without inducing cytotoxicity. Mechanistically, IDA inhibited the phosphorylation of c-Jun N-terminal kinase (JNK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, suggesting its potential as a compound to attenuate excessive inflammatory responses Chung, Y., Lee, A., Ryuk, J., & Hwang, Y. (2023). Current Issues in Molecular Biology.
Mechanism of Action
Target of Action
Isodorsmanin A (IDA), a chalcone, primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.
Mode of Action
This compound interacts with its targets by inhibiting the c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK) pathways . It also prevents the degradation of the nuclear factor of the kappa light polypeptide gene enhancer in the B-cells’ inhibitor, alpha (IκB-α), thus preventing the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells’ (NF-κB) transcription factor .
Biochemical Pathways
This compound affects the JNK , MAPK , and NF-κB signaling pathways . These pathways play crucial roles in inflammation and immune responses. By inhibiting these pathways, this compound can suppress the production of inflammatory mediators and proinflammatory cytokines .
Result of Action
This compound suppresses the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) , and proinflammatory cytokines like tumor necrosis factor-α (TNF-α) , interleukin-6 (IL-6) , and interleukin-1β (IL-1β) . It also downregulates the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) within the treatment concentrations .
Biochemical Analysis
Biochemical Properties
Isodorsmanin A plays a significant role in biochemical reactions, particularly in the context of inflammation. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK), which are crucial in the inflammatory response . Additionally, it protects the nuclear factor of the kappa light polypeptide gene enhancer in B-cells’ inhibitor, alpha (IκB-α), from degradation, thereby preventing the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor . These interactions highlight the compound’s potential in modulating inflammatory pathways.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as proinflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) . This suppression occurs without cytotoxicity, indicating that this compound can modulate inflammatory responses without harming the cells . Furthermore, it downregulates the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory process .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the phosphorylation of JNK and MAPK, which are involved in the signaling pathways that lead to inflammation . Additionally, this compound protects IκB-α from degradation, preventing the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response . These molecular interactions underscore the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, suggesting that it is relatively stable
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively suppresses inflammatory responses without causing toxicity . At higher doses, there may be potential adverse effects, although specific toxic thresholds have not been extensively studied . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation. It interacts with enzymes such as iNOS and COX-2, which are involved in the production of inflammatory mediators . By downregulating the expression of these enzymes, this compound can modulate the metabolic flux and levels of metabolites associated with inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s bioavailability and efficacy in modulating inflammatory responses.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with key biomolecules involved in the inflammatory response, further highlighting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)12-11-16-18(23)10-8-15(19(16)24-20)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDVPKQZRCGYNR-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


